1-bromo-4-(1-methylcyclobutyl)benzene

Catalog No.
S6446916
CAS No.
1934433-21-2
M.F
C11H13Br
M. Wt
225.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-bromo-4-(1-methylcyclobutyl)benzene

CAS Number

1934433-21-2

Product Name

1-bromo-4-(1-methylcyclobutyl)benzene

IUPAC Name

1-bromo-4-(1-methylcyclobutyl)benzene

Molecular Formula

C11H13Br

Molecular Weight

225.12 g/mol

InChI

InChI=1S/C11H13Br/c1-11(7-2-8-11)9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3

InChI Key

LHCUVZLZYNLLSW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)C2=CC=C(C=C2)Br

1-Bromo-4-(1-methylcyclobutyl)benzene is an organic compound characterized by the molecular formula C12H15Br. This compound features a bromine atom attached to a benzene ring, which is further substituted with a 1-methylcyclobutyl group. The presence of the cyclic structure contributes to its unique physical and chemical properties, making it a subject of interest in various chemical and biological studies. The compound exhibits a white to light yellow crystalline appearance and is soluble in organic solvents.

, including:

  • Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be replaced by other electrophiles, such as nitro or alkyl groups.
  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, enabling the formation of various derivatives.
  • Reduction Reactions: The compound can be reduced to yield the corresponding alkylbenzene derivative using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

These reactions are significant for synthesizing more complex organic molecules and exploring their reactivity in various conditions.

The synthesis of 1-bromo-4-(1-methylcyclobutyl)benzene typically involves:

  • Bromination of 4-(1-methylcyclobutyl)benzene: This reaction is usually performed using bromine (Br2) in the presence of a catalyst such as iron(III) bromide or aluminum bromide. Controlled temperature and molar ratios are essential to achieve high yields.
  • Alternative Methods: Other synthetic routes may involve the use of alkyl halides or coupling reactions with organometallic reagents.

These methods allow for the efficient production of this compound for research and industrial applications.

1-Bromo-4-(1-methylcyclobutyl)benzene finds applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in synthesizing pharmaceuticals, agrochemicals, and specialty chemicals.
  • Material Science: Its unique structure allows for potential applications in developing new materials with tailored properties.
  • Research: The compound is used in academic research to study reaction mechanisms and the behavior of brominated compounds in organic chemistry.

Interaction studies involving 1-bromo-4-(1-methylcyclobutyl)benzene focus on its reactivity with biological macromolecules, such as proteins and nucleic acids. These studies may reveal:

  • Binding Affinities: Investigating how this compound interacts with enzymes or receptors can provide insights into its potential biological effects.
  • Metabolic Pathways: Understanding how it is metabolized within biological systems can inform its safety profile and therapeutic potential.

Such studies are crucial for assessing both the environmental impact and health implications of brominated organic compounds.

Several compounds share structural similarities with 1-bromo-4-(1-methylcyclobutyl)benzene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-Bromo-3-methylbenzeneC7H7BrPara-substituted bromo derivative
1-Bromo-4-methylbenzeneC7H7BrSimple methyl substitution on benzene
4-Bromo-1-cyclobutylbenzeneC11H13BrCyclobutyl group directly attached to benzene
2-Bromo-4-(methylcyclopropyl)benzeneC11H13BrContains a cyclopropyl group

Uniqueness

The unique aspect of 1-bromo-4-(1-methylcyclobutyl)benzene lies in its specific substitution pattern on the benzene ring combined with a methylcyclobutyl group, which differentiates it from other bromo-substituted benzenes. This structural configuration may impart distinct physical properties and reactivity patterns compared to its analogs.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Exact Mass

224.02006 g/mol

Monoisotopic Mass

224.02006 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-25-2023

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